molecular formula C18H17FN2O3S2 B2587109 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 898369-01-2

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2587109
CAS No.: 898369-01-2
M. Wt: 392.46
InChI Key: XZAIQKFZIGESAM-ZZEZOPTASA-N
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Description

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a fluorine atom, a methanesulfonyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Fluorination: The fluorine atom can be introduced through nucleophilic substitution reactions using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Final Coupling: The final step involves coupling the benzothiazole derivative with a suitable benzoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the methanesulfonyl group can increase its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
  • 2-fluoro-N-(3-methylcyclohexyl)benzamide

Uniqueness

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel benzamide derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C15H18FN3O2S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

This indicates the presence of a fluorine atom, a methanesulfonyl group, and a benzamide moiety, which are essential for its biological activity.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes linked to cancer progression. For instance, similar compounds have shown inhibition of histone deacetylases (HDACs), which play a crucial role in tumor growth regulation .
  • Antimicrobial Properties : The benzothiazole scaffold has been associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains by targeting essential proteins involved in cell division, such as FtsZ .

Antitumor Activity

In vitro studies have indicated that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : The compound's IC50 against HepG2 cells was found to be lower than that of established drugs like SAHA, indicating superior efficacy .
CompoundIC50 (μM)Cell Line
2-fluoro-N-benzamide1.30HepG2
SAHA17.25HepG2

Antimicrobial Activity

Research has shown that benzamide derivatives can inhibit bacterial growth effectively:

  • Minimum Inhibitory Concentration (MIC) : A related compound exhibited an MIC of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

  • Case Study on HDAC Inhibition : A study highlighted the potential of similar benzamide compounds as HDAC inhibitors with promising results in xenograft models demonstrating tumor growth inhibition by approximately 48% compared to controls .
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of benzothiazole derivatives showed significant inhibition of FtsZ polymerization in E. coli, leading to cell filamentation and lysis .

Properties

IUPAC Name

2-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAIQKFZIGESAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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